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Compound of Interest

Compound Name: L-Lactic Acid

Cat. No.: B1674915 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

L-lactic acid quantification.

Frequently Asked Questions (FAQs) &
Troubleshooting
Sample Preparation

Question: My sample is turbid. How should I prepare it for an enzymatic assay? Answer:

Turbid solutions should be filtered or centrifuged to remove particulate matter that can

interfere with spectrophotometric readings.[1]

Question: I am working with a solid or semi-solid sample. What is the recommended

extraction procedure? Answer: Solid or semi-solid samples should be crushed or

homogenized. A sufficient quantity of the homogenized sample should be weighed into a

volumetric flask and extracted with water. Following extraction, the solution should be filtered

or centrifuged.[1][2] For fat-containing samples, extraction with hot water is recommended to

ensure proper separation of lipids.[1][2]

Question: How do I handle samples with high protein content? Answer: Samples containing

protein can be deproteinized using Carrez reagents or perchloric acid.[2][3] For the Carrez

clarification, potassium hexacyanoferrate(II) and zinc sulfate solutions are added to the
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sample, followed by sodium hydroxide to adjust the pH, leading to the precipitation of

proteins which are then removed by filtration.[2][4]

Question: My sample is strongly colored. Will this affect my results? Answer: Strongly

colored samples can interfere with colorimetric and spectrophotometric assays.[1] These

samples can be treated with polyvinylpolypyrrolidone (PVPP) to remove interfering colored

compounds.[1][3] Alternatively, a sample blank should be used to correct for the inherent

color of the sample.[1]

Question: What is the proper procedure for preparing cell culture or tissue samples? Answer:

For cell culture, the medium can be collected to measure extracellular lactate. The cells

should be washed, collected, and then lysed (e.g., using perchloric acid) to release

intracellular lactate.[5] For tissues, homogenization in a suitable buffer is necessary to

extract lactate.[6] All samples should be kept on ice to minimize metabolic activity that could

alter lactate levels.

Assay Performance & Interference

Question: My absorbance readings are too low. What should I do? Answer: Low absorbance

readings can result from a sample concentration that is below the detection limit of the assay.

[4] To obtain a sufficient absorbance difference, you can prepare a more concentrated

sample solution by weighing out more sample or diluting it less.[3][4] Alternatively, the

volume of the sample added to the assay can be increased, ensuring the total reaction

volume remains consistent.[4]

Question: I am observing high variability between my replicates. What could be the cause?

Answer: High variability can stem from inconsistent sample handling or matrix effects.

Ensure all sample processing steps are standardized, including timing and temperature.

Thoroughly mix samples after adding each reagent. For LC-MS/MS analysis, incorporating a

stable isotope-labeled internal standard is highly recommended to correct for variability.[7]

Question: Can other substances in my sample interfere with the L-lactic acid
measurement? Answer: Yes, various substances can interfere with L-lactic acid assays. For

instance, metabolites of ethylene glycol, such as glycolate and glyoxylic acid, can cross-

react in assays that use L-lactate oxidase, leading to falsely elevated results.[8] Hemoglobin-

based oxygen carriers may also interfere with lactate measurements, potentially causing an
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underestimation of lactate concentrations.[9] In some enzymatic assays, high levels of beta-

hydroxybutyrate can lead to falsely low lactate readings.[10][11]

Question: How can I check for the presence of interfering substances in my sample?

Answer: To check for interference, you can perform a recovery experiment. After the initial

reaction is complete, add a known amount of L-lactic acid standard to the sample cuvette. A

proportional increase in absorbance indicates that no significant interference has occurred.

[3][4] Running duplicate determinations with different sample volumes can also help identify

operator error or interference; the measured absorbance differences should be proportional

to the sample volumes used.[4]

Data Interpretation

Question: What is the difference between measuring "L-lactic acid" and "L-lactate"?

Answer: Enzymatic assays measure the L-lactate ion. When reporting results, it is important

to specify whether the concentration is expressed as L-lactic acid (molar mass 90.1 g/mol )

or as L-lactate (molar mass 89.1 g/mol ) to avoid ambiguity.[4]

Question: My results from a blood gas analyzer and a core laboratory instrument are

different. Why? Answer: Discrepancies between different analytical platforms can occur due

to variations in measurement principles, calibration, or interference from other substances.

[10] For example, some core laboratory instruments use the Trinder reaction, which can be

susceptible to interference from substances like β-hydroxybutyrate, potentially leading to

inaccurate readings.[10][11]

Experimental Protocols
Enzymatic Assay (L-Lactate Dehydrogenase Method)

This protocol is based on the oxidation of L-lactic acid to pyruvate by L-lactate dehydrogenase

(L-LDH), coupled with the reduction of NAD+ to NADH. The increase in NADH is measured

spectrophotometrically at 340 nm.

Materials:

Glycylglycine buffer
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L-Glutamic acid solution

NAD+ solution

Glutamate-pyruvate transaminase (GPT) suspension

L-Lactate dehydrogenase (L-LDH) suspension

Spectrophotometer and cuvettes

Procedure:

Pipette the following into cuvettes:

Blank: 1.00 mL Glycylglycine buffer/L-Glutamic acid, 0.20 mL NAD+ solution, 1.00 mL

distilled water, 0.02 mL GPT suspension.

Sample: 1.00 mL Glycylglycine buffer/L-Glutamic acid, 0.20 mL NAD+ solution, 0.10 mL

sample solution, 0.90 mL distilled water, 0.02 mL GPT suspension.

Mix the contents of the cuvettes thoroughly and incubate for approximately 5 minutes at 20-

25°C.

Read the initial absorbance (A1) of the blank and sample(s) at 340 nm.

Start the reaction by adding 0.02 mL of L-LDH suspension to each cuvette.

Mix well and incubate for approximately 10-20 minutes at 20-25°C, or until the reaction is

complete.

Read the final absorbance (A2) of the blank and sample(s).

Calculate the absorbance difference (ΔA = A2 - A1) for the blank and sample(s).

Subtract the absorbance difference of the blank from that of the sample(s) to obtain the

corrected absorbance change.

Calculate the L-lactic acid concentration using the molar extinction coefficient of NADH.
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Data Presentation
Table 1: Troubleshooting Common Issues in L-Lactic Acid Quantification

Issue Potential Cause Recommended Solution

Low Absorbance Signal

Sample concentration is below

the detection limit of the assay.

[4]

Increase the sample

concentration or the sample

volume used in the assay.[3][4]

High Background Signal

Sample is turbid, colored, or

contains interfering

substances.[1][3]

Filter or centrifuge turbid

samples.[1] Treat colored

samples with PVPP or use a

sample blank.[1][3]

Poor Reproducibility
Inconsistent sample

preparation or pipetting errors.

Standardize all sample

handling procedures. Use

calibrated pipettes and ensure

proper mixing.

Non-linear Standard Curve
Incorrect standard dilutions or

reagent instability.

Prepare fresh standards and

ensure reagents are stored

correctly and are not expired.

Discrepancy Between Methods

Different analytical principles

and susceptibility to

interferences.[10]

Understand the limitations of

each method and validate

results with an alternative

technique if necessary.

Visualizations
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General Workflow for L-Lactic Acid Quantification

Sample Preparation

Quantification Assay

Data Analysis

Biological Sample
(e.g., cell culture, tissue, blood)

Homogenization / Lysis

Deproteinization
(e.g., Carrez, PCA)

Clarification
(Centrifugation / Filtration)

Dilution to Assay Range

Enzymatic Assay / HPLC / MS

Data Acquisition
(e.g., Absorbance, Peak Area)

Standard Curve Generation

Concentration Calculation

Final L-Lactic Acid Concentration

Click to download full resolution via product page

Caption: General experimental workflow for L-Lactic acid quantification.
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Troubleshooting Logic for Inaccurate Results

Inaccurate Results?

Sample Prep Issue?

Assay Performance Issue?

No

Review Sample Prep Protocol:
- Deproteinization

- Clarification
- Dilution

Yes

Interference Issue?

No

Review Assay Protocol:
- Reagent Stability
- Standard Curve

- Instrument Calibration

Yes

Perform Spike & Recovery
Run Sample Blank

Consider Alternative Method

Yes

Accurate Results

No
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Caption: A logical flow for troubleshooting inaccurate L-Lactic acid results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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